molecular formula C8H6BrNO5 B1287873 3-Bromo-4-methoxy-5-nitrobenzoic acid CAS No. 954815-08-8

3-Bromo-4-methoxy-5-nitrobenzoic acid

Cat. No. B1287873
CAS RN: 954815-08-8
M. Wt: 276.04 g/mol
InChI Key: WYCKROZPOJCKCA-UHFFFAOYSA-N
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Description

The compound of interest, 3-Bromo-4-methoxy-5-nitrobenzoic acid, is a brominated, methoxylated, and nitrated derivative of benzoic acid. This compound is not directly discussed in the provided papers, but its structural analogs and related compounds are extensively studied, providing insights into its potential reactivity and properties.

Synthesis Analysis

The synthesis of brominated nitroaromatic compounds can involve nucleophilic substitution reactions, as seen in the case of 3-bromo-2-nitrobenzo[b]thiophene, which reacts with amines to yield N-substituted aromatic compounds . Similarly, the reaction of 2,4-dibromo-1-methyl-5-nitroimidazole with sodium methoxide leads to the substitution of the bromine atom, forming 4-bromo-2-methoxy-1-methyl-5-nitroimidazole . These examples suggest that the synthesis of 3-Bromo-4-methoxy-5-nitrobenzoic acid could potentially be achieved through similar nucleophilic substitution strategies.

Molecular Structure Analysis

The molecular structure of related compounds, such as tris(5-bromo-2-methoxyphenyl)antimony bis(2-nitrobenzoate), has been characterized by X-ray diffraction, revealing a distorted trigonal bipyramidal coordination around the antimony atom . This indicates that the presence of bromo, methoxy, and nitro groups can significantly influence the molecular geometry and electronic structure of the compound.

Chemical Reactions Analysis

Brominated nitroaromatic compounds exhibit a variety of chemical behaviors. For instance, 3-bromo-2-nitrobenzo[b]thiophene shows base-catalyzed reactivity with nucleophiles, leading to isomeric mixtures due to the migration of the nitro group . The reactivity of 4-bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with nucleophiles results in the formation of alkoxy-, propylthio-, and amino-substituted derivatives . These studies suggest that 3-Bromo-4-methoxy-5-nitrobenzoic acid could also undergo nucleophilic substitution reactions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated nitroaromatic compounds can be influenced by their functional groups. For example, the stability of 4-bromomethyl-3-nitrobenzoic acid under various conditions has been studied using HPLC-UV, showing that the compound is labile in acid and alkaline conditions . This suggests that 3-Bromo-4-methoxy-5-nitrobenzoic acid may also have specific stability characteristics that could be important for its handling and storage.

Scientific Research Applications

Pharmacological Activities and Molecular Mechanisms

Compounds such as Gallic acid and Vanillic acid, which share structural similarities with "3-Bromo-4-methoxy-5-nitrobenzoic acid," have been studied for their anti-inflammatory properties and pharmacological activities. Research on Gallic acid, for instance, highlights its potential in treating inflammation-related diseases, leveraging mechanisms involving MAPK and NF-κB signaling pathways to reduce inflammatory responses (Bai et al., 2020). Vanillic acid, another structurally related compound, has been noted for its antioxidant, anti-inflammatory, and neuroprotective properties, suggesting its application in various disease treatments (Ingole et al., 2021).

Environmental and Health Impacts of Brominated Compounds

The environmental and health impacts of brominated compounds, particularly in the context of flame retardants, have been extensively reviewed. These studies highlight the occurrence, fate, and behavior of such compounds in aquatic environments and their potential health risks (Haman et al., 2015). The toxicity and mechanisms of action of polybrominated dibenzo-p-dioxins and dibenzofurans, for example, are of significant concern due to their similarity to polychlorinated counterparts and their potential to cause various toxic effects (Mennear & Lee, 1994).

Antioxidant Activity Assessment Methods

Research on methods used to determine antioxidant activity, including assays like ORAC, HORAC, and DPPH, provides critical insights into evaluating the potential antioxidant properties of compounds. These methodologies have broad applications in assessing the antioxidant capacity of complex samples, which could be relevant to studies involving "3-Bromo-4-methoxy-5-nitrobenzoic acid" and its derivatives (Munteanu & Apetrei, 2021).

Catalytic Oxidation and Synthesis Applications

Reviews on the catalytic oxidation of lignins into aromatic aldehydes and the synthesis of pharmaceutical impurities of proton pump inhibitors touch on the chemical versatility and synthetic applications of brominated and methoxylated compounds. These studies underscore the importance of understanding the chemical properties and reactivity of such compounds to develop new pharmaceuticals and materials (Tarabanko & Tarabanko, 2017; Saini et al., 2019).

properties

IUPAC Name

3-bromo-4-methoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO5/c1-15-7-5(9)2-4(8(11)12)3-6(7)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCKROZPOJCKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589915
Record name 3-Bromo-4-methoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxy-5-nitrobenzoic acid

CAS RN

954815-08-8
Record name 3-Bromo-4-methoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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